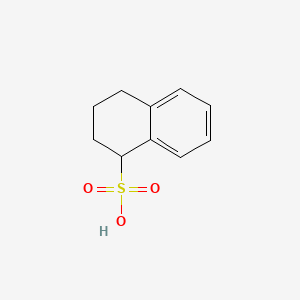

1,2,3,4-Tetrahydronaphthalenesulphonic acid

Beschreibung

Systematic Nomenclature and Structural Identification

The IUPAC name for this compound is 1,2,3,4-tetrahydronaphthalene-1-sulfonic acid , reflecting the sulfonic acid group’s position on the first carbon of the tetrahydronaphthalene system. Key identifiers include:

The sulfonic acid group introduces significant polarity, altering solubility relative to the parent hydrocarbon. X-ray crystallography and NMR studies confirm the sulfonic acid group’s equatorial orientation on the partially saturated ring, minimizing steric strain. Comparative analysis with naphthalene-2-sulfonic acid (C₁₀H₈O₃S) highlights reduced aromatic conjugation in the tetrahydronaphthalene derivative, as evidenced by UV-Vis spectral shifts.

Historical Development of Sulfonated Tetrahydronaphthalene Derivatives

Sulfonation of tetrahydronaphthalene was first reported in the early 20th century alongside advancements in petrochemical refining. The reaction typically employs concentrated sulfuric acid at 80–100°C, followed by neutralization to yield water-soluble sulfonates:

$$

\text{Tetrahydronaphthalene} + \text{H}2\text{SO}4 \xrightarrow{\Delta} \text{1,2,3,4-Tetrahydronaphthalene-1-sulfonic acid} + \text{H}_2\text{O}

$$

Industrial adoption accelerated in the 1950s for textile dye dispersion and polymer stabilization. Modern variants utilize zeolite catalysts to improve regioselectivity, achieving >90% yield of the 1-sulfonic acid isomer. Historical patents emphasize the compound’s role in synthesizing sulfonated surfactants, where the tetrahydronaphthalene backbone enhances thermal stability compared to linear alkylbenzene sulfonates.

Positional Isomerism in Tetrahydronaphthalenesulphonic Acid Systems

Positional isomerism arises from sulfonic acid group placement on the tetrahydronaphthalene framework. Theoretical models predict three viable isomers (1-, 2-, and 5-sulfonic acids), though synthetic evidence confirms only the 1-isomer as a stable product under standard sulfonation conditions. The table below contrasts hypothetical isomers:

| Isomer | Expected Stability | Synthetic Feasibility |

|---|---|---|

| 1-Sulfonic acid | High (kinetically favored) | Commercially produced |

| 2-Sulfonic acid | Moderate | Not reported |

| 5-Sulfonic acid | Low (steric hindrance) | Theoretically improbable |

Comparative studies with naphthalenesulfonic acids reveal that tetrahydronaphthalene’s reduced aromaticity decreases electrophilic substitution directing effects, favoring sulfonation at the most accessible carbon (C1). Computational chemistry using density functional theory (DFT) confirms that the 1-position’s activation energy for sulfonation is 15 kJ/mol lower than alternative sites. This regioselectivity underscores the compound’s structural uniqueness among sulfonated polycyclics.

Eigenschaften

CAS-Nummer |

37837-69-7 |

|---|---|

Molekularformel |

C10H12O3S |

Molekulargewicht |

212.27 g/mol |

IUPAC-Name |

1,2,3,4-tetrahydronaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C10H12O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,11,12,13) |

InChI-Schlüssel |

BGLLQCPSNQUDKF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=CC=CC=C2C1)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonation of 1,2,3,4-Tetrahydronaphthalene

The classical and most direct method to prepare 1,2,3,4-tetrahydronaphthalenesulphonic acid involves the sulfonation of 1,2,3,4-tetrahydronaphthalene (tetralin) using concentrated sulfuric acid or oleum. This electrophilic aromatic substitution introduces the sulfonic acid group onto the tetrahydronaphthalene ring.

- Reaction conditions: Typically, the reaction is carried out by heating tetralin with concentrated sulfuric acid at elevated temperatures (100–150 °C) for several hours.

- Mechanism: The sulfonation proceeds via the formation of the electrophilic sulfur trioxide species, which attacks the aromatic ring of tetralin, followed by protonation and rearrangement to yield the sulfonic acid.

- Product isolation: After completion, the reaction mixture is cooled, diluted with water, and the sulfonic acid product is isolated by crystallization or extraction.

This method is well-established but requires careful control of temperature and acid concentration to avoid over-sulfonation or degradation of the tetrahydronaphthalene ring.

Sulfonation via Intermediate Oxidation and Bisulfite Addition

An alternative approach involves the oxidation of tetrahydronaphthalene derivatives to sulfonated intermediates, followed by bisulfite addition and acidification to yield the sulfonic acid.

-

- Oxidation: 1,2,3,4-tetrahydronaphthalene is oxidized to 3-oxo-4-hydroxyimino-1,2,3,4-tetrahydronaphthalene-1-sulphonic acid or related intermediates.

- Bisulfite addition: The intermediate is reacted with hydrogen sulfite (bisulfite) ions, often in the presence of mineral acids and iron ions as catalysts, to facilitate the sulfonation.

- Acidification: The reaction mixture is acidified to precipitate the sulfonic acid.

Advantages: This method allows for better control of regioselectivity and can improve yields by avoiding harsh sulfonation conditions.

- Research findings: Studies have shown that the presence of iron ions significantly accelerates the reaction and improves space-time yields compared to traditional methods, reducing reaction times from 36–40 hours to shorter durations.

Salt Formation and Isolation Techniques

The sulfonic acid product is often isolated as its pharmaceutically acceptable acid addition salts, which are formed by reacting the tetrahydronaphthalene derivatives with equimolar or excess amounts of acids such as p-toluenesulfonic acid.

- Procedure: The tetrahydronaphthalene derivative is dissolved in a suitable solvent (e.g., diethyl ether or benzene), and the acid is added. The salt precipitates over a period ranging from 1 hour to 10 days and is separated by filtration.

- Example: Reaction of tetralone with N-methylpiperazine and p-toluenesulfonic acid under reflux with continuous water removal yields the corresponding sulfonic acid salt as a solid precipitate.

Reduction and Functional Group Transformations Leading to Sulfonic Acid Derivatives

Some synthetic routes involve multi-step transformations starting from naphthalene or substituted naphthalenes:

- Reduction: Naphthalene derivatives are reduced using sodium or lithium aluminum hydride to form tetrahydronaphthalene intermediates.

- Oxidation and epoxidation: The reduced intermediates are oxidized to epoxides using m-chloroperbenzoic acid.

- Further reduction and oxidation: Epoxides are reduced to alcohols, which are then oxidized to ketones or sulfonic acid derivatives using reagents like pyridinium chlorochromate.

- Sulfonation: The ketone intermediates are sulfonated or converted to sulfonic acid salts by reaction with bisulfite or sulfonating agents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct sulfonation | 1,2,3,4-Tetrahydronaphthalene | Concentrated H2SO4 or oleum | 100–150 °C, several hours | Simple, direct | Harsh conditions, possible over-sulfonation |

| Oxidation + bisulfite addition | Tetrahydronaphthalene derivatives | Oxidants, HSO3−, mineral acid, Fe ions | Mild to moderate temperature, hours | Improved selectivity, faster reaction | Multi-step, requires catalysts |

| Salt formation from tetrahydronaphthalene derivatives | Tetralone or related | p-Toluenesulfonic acid, amines | Reflux, solvent removal | Easy isolation, stable salts | Requires precursor synthesis |

| Multi-step reduction/oxidation | Naphthalene derivatives | Na, LiAlH4, m-CPBA, PCC | Various, controlled | Regioselective sulfonation | Complex, multiple steps |

Research Findings and Optimization Notes

- The presence of iron ions in the bisulfite addition step significantly enhances reaction rates and yields, reducing reaction times and improving industrial feasibility.

- Salt formation with p-toluenesulfonic acid and amines facilitates purification and handling of the sulfonic acid derivatives, which is beneficial for pharmaceutical applications.

- Multi-step synthetic routes allow for functional group manipulation to achieve specific substitution patterns on the tetrahydronaphthalene ring, expanding the scope of sulfonic acid derivatives accessible for research and industrial use.

Analyse Chemischer Reaktionen

1,2,3,4-Tetrahydronaphthalinsulfonsäure durchläuft verschiedene chemische Reaktionen:

Oxidation: Sie kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden.

Substitution: Sie unterliegt Substitutionsreaktionen, insbesondere elektrophiler aromatischer Substitution.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Schwefelsäure, Brom und Wasserstoffgas. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1,2,3,4-Tetrahydronaphthalinsulfonsäure beinhaltet seine Wechselwirkung mit molekularen Zielen und Wegen. Sie wirkt als Wasserstoffdonorsolvens und erleichtert Wasserstofftransferreaktionen. Diese Eigenschaft macht sie in verschiedenen chemischen Prozessen nützlich, darunter die Kohleverflüssigung.

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydronaphthalenesulphonic acid involves its interaction with molecular targets and pathways. It acts as a hydrogen-donor solvent, facilitating hydrogen transfer reactions. This property makes it useful in various chemical processes, including coal liquefaction .

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations in Tetrahydronaphthalene Derivatives

Compounds sharing the tetrahydronaphthalene backbone but differing in functional groups include:

Key Differences :

- Acidity : Sulfonic acid derivatives exhibit significantly stronger acidity than carboxylic acids due to the electron-withdrawing effect of the –SO₃H group.

- Solubility : The sulfonic acid group enhances water solubility, whereas nitriles and carboxamides are more lipophilic.

- Reactivity: Nitriles undergo cyano-specific reactions (e.g., hydrolysis to amides), while sulfonic acids participate in sulfonation or salt formation .

Positional and Substituent Isomers in Naphthalenesulfonic Acids

Naphthalenesulfonic acids vary in sulfonic acid group position and additional substituents, impacting their properties:

Key Differences :

- Aromatic vs. Saturated Backbone : The target compound’s partially saturated ring reduces aromatic conjugation, altering electronic properties and stability compared to fully aromatic naphthalenesulfonic acids.

- Substituent Effects: Amino and hydroxy groups in analogs (e.g., 4-Amino-3-hydroxy-1-naphthalenesulfonic acid) introduce hydrogen-bonding capacity but reduce solubility in acidic conditions compared to the purely sulfonated target .

Analytical and Pharmacopeial Data

- pH Profile : this compound is expected to have a lower pH (≤2) in aqueous solution due to its strong acidity, whereas Pharmacopeial analogs like 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid exhibit near-neutral pH (5.8–6.5) .

- Spectroscopic Signatures : FTIR analysis (as applied in BTCA studies ) would distinguish the target’s S–O stretching vibrations (~1040 cm⁻¹ and ~1170 cm⁻¹) from O–H stretches in carboxylic acids (~2500–3300 cm⁻¹) or N–H in amines (~3300–3500 cm⁻¹).

Biologische Aktivität

Introduction

1,2,3,4-Tetrahydronaphthalenesulphonic acid (THNSA) is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of THNSA, including its pharmacological properties, toxicity profiles, and relevant case studies.

This compound is characterized by the following structural formula:

- Chemical Formula : C₁₀H₁₂O₃S

- CAS Number : 119-64-2

The compound is a derivative of tetrahydronaphthalene, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that THNSA exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for THNSA against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant antibacterial activity with MIC values ranging from 50 to 100 µg/mL depending on the strain tested.

Cytotoxicity

THNSA has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary studies suggest:

- Cytotoxic Activity : The compound showed promising results against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating moderate to high cytotoxicity.

The mechanism through which THNSA exerts its biological effects involves interaction with cellular pathways. Molecular docking studies have suggested that:

- Binding Affinity : THNSA derivatives may interact with tyrosine kinase receptors, which are crucial in cancer cell proliferation and survival. This interaction could inhibit the signaling pathways that promote tumor growth.

Acute Toxicity

Toxicological assessments reveal that THNSA has a relatively low acute toxicity profile:

- Oral LD50 : Approximately 2860 mg/kg in male rats.

- Dermal LD50 : 16,800 mg/kg in male rabbits.

- Symptoms of high concentration exposure in humans include headache, nausea, and green-gray urine due to metabolization.

Chronic Exposure Studies

Long-term exposure studies indicate potential adverse effects:

- In a 28-day study involving rats, significant changes were noted in hematological parameters indicative of hemolytic anemia at higher doses (150 mg/kg bw/day), establishing a NOAEL (No Observed Adverse Effect Level) at 15 mg/kg bw/day.

Case Study 1: Anticancer Activity

A study conducted on the effects of THNSA on HeLa cells demonstrated:

- Inhibition of Cell Proliferation : Treatment with THNSA resulted in a significant reduction in cell viability compared to control groups.

- Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cell populations following treatment.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity:

- Comparison with Standard Antibiotics : THNSA was tested alongside standard antibiotics like penicillin and ciprofloxacin. The results indicated comparable efficacy against resistant strains of bacteria.

Summary of Findings

| Property | Finding |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus (MIC 50-100 µg/mL) |

| Cytotoxicity | Moderate to high against HeLa and A549 (IC50 values) |

| Acute Toxicity | Oral LD50 ~2860 mg/kg; Dermal LD50 ~16800 mg/kg |

| Chronic Toxicity | NOAEL established at 15 mg/kg bw/day |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.